(2-Hydroxy-4-pentadecylphenyl)(4-hydroxyphenyl)methanone
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Overview
Description
(2-Hydroxy-4-pentadecylphenyl)(4-hydroxyphenyl)methanone is an organic compound with a complex structure that includes both hydroxy and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-4-pentadecylphenyl)(4-hydroxyphenyl)methanone typically involves the reaction of 2-hydroxy-4-pentadecylphenol with 4-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxy-4-pentadecylphenyl)(4-hydroxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
(2-Hydroxy-4-pentadecylphenyl)(4-hydroxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (2-Hydroxy-4-pentadecylphenyl)(4-hydroxyphenyl)methanone involves its interaction with specific molecular targets. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl rings can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (2-Hydroxyphenyl)(4-hydroxyphenyl)methanone
- (2-Hydroxy-4-methoxyphenyl)(4-hydroxyphenyl)methanone
- (2-Hydroxy-4-pentadecylphenyl)(4-methoxyphenyl)methanone
Uniqueness
(2-Hydroxy-4-pentadecylphenyl)(4-hydroxyphenyl)methanone is unique due to the presence of a long pentadecyl chain, which imparts distinct hydrophobic properties. This feature can influence its solubility, reactivity, and interactions with biological molecules, making it a valuable compound for various applications.
Properties
CAS No. |
63220-42-8 |
---|---|
Molecular Formula |
C28H40O3 |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
(2-hydroxy-4-pentadecylphenyl)-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C28H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-23-16-21-26(27(30)22-23)28(31)24-17-19-25(29)20-18-24/h16-22,29-30H,2-15H2,1H3 |
InChI Key |
IORQTKJDOQJVID-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)O)O |
Origin of Product |
United States |
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